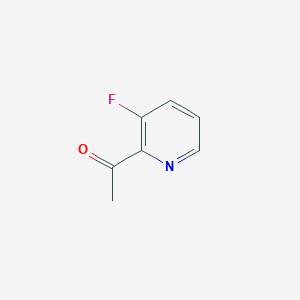

2-Acetyl-3-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

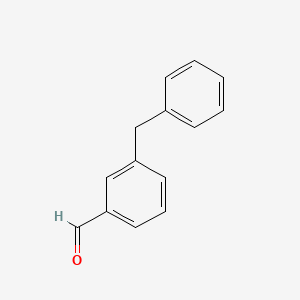

“2-Acetyl-3-fluoropyridine” is a chemical compound with the molecular formula C7H6FNO . It is used for research and development purposes and is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of substituted pyridines, such as “2-Acetyl-3-fluoropyridine”, has been a subject of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study suggests that under basic conditions, a certain salt undergoes heterolytic C2-H bond cleavage to form a carbene, which then eliminates F¯ to give a cation .

Molecular Structure Analysis

The molecular structure of “2-Acetyl-3-fluoropyridine” is characterized by a pyridine ring with a fluorine atom at the 3rd position and an acetyl group at the 2nd position . The InChI string representation of the molecule is InChI=1S/C7H6FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 .

Physical And Chemical Properties Analysis

The molecular weight of “2-Acetyl-3-fluoropyridine” is 139.13 g/mol . It has a topological polar surface area of 30 Ų and a complexity of 138 . The exact mass and monoisotopic mass are both 139.043341977 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .

Scientific Research Applications

Pharmaceutical Synthesis

2-Acetyl-3-fluoropyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules can enhance their metabolic stability and bioavailability. It is particularly useful in the development of drugs with improved pharmacokinetic properties .

Material Science

In material science, 2-Acetyl-3-fluoropyridine can be used to modify surface properties of materials. Its fluorinated structure makes it an excellent candidate for creating hydrophobic surfaces, which can be applied in coatings and polymer technologies .

Chemical Synthesis

This compound serves as a building block in organic synthesis, especially in the construction of complex molecules. Its reactivity allows for selective functionalization, making it a versatile reagent in the synthesis of heterocyclic compounds .

Agriculture

2-Acetyl-3-fluoropyridine: has potential applications in agriculture, particularly in the synthesis of agrochemicals. The introduction of fluorine atoms into active ingredients can lead to the development of herbicides and pesticides with enhanced activity and reduced environmental impact .

Environmental Science

The compound’s role in environmental science includes its use as a tracer or marker in environmental monitoring. Its stability and detectability can help in tracking the movement of pollutants or in studying degradation processes .

Analytical Chemistry

In analytical chemistry, 2-Acetyl-3-fluoropyridine is utilized as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined properties aid in the calibration of instruments and validation of analytical techniques .

Biochemistry

Within biochemistry, this compound can be used to study enzyme-substrate interactions, particularly in systems where fluorinated analogs of natural substrates are employed to investigate reaction mechanisms or enzyme inhibition .

Industrial Applications

Industrially, 2-Acetyl-3-fluoropyridine is used in the manufacture of more complex chemical entities. It can be a precursor for compounds required in the production of dyes, resins, and other industrial chemicals .

Safety and Hazards

Future Directions

The future directions for “2-Acetyl-3-fluoropyridine” could involve further exploration of its synthesis methods and potential applications. The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

properties

IUPAC Name |

1-(3-fluoropyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMVVFNNQQTFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520591 |

Source

|

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-3-fluoropyridine | |

CAS RN |

87674-20-2 |

Source

|

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)